PyBroP

Catalog No.
S671729
CAS No.
132705-51-2
M.F
C12H24BrF6N3P2
M. Wt
466.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PyBroP

CAS Number

132705-51-2

Product Name

PyBroP

IUPAC Name

bromo(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate

Molecular Formula

C12H24BrF6N3P2

Molecular Weight

466.18 g/mol

InChI

InChI=1S/C12H24BrN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1

InChI Key

CYKRMWNZYOIJCH-UHFFFAOYSA-N

SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F

Synonyms

(T-4)-Bromotri-1-pyrrolidinyl-phosphorus(1+) Hexafluorophosphate(1-); Pyrrolidine Phosphorus Complex; Bromotris(pyrrolidino)phosphonium Hexafluorophosphate;PyBroP

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F

The exact mass of the compound PyBroP is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a highly reactive halophosphonium coupling reagent utilized primarily for challenging amide bond formations [1]. In procurement and process chemistry, it is prioritized over standard benzotriazole-based reagents due to its exceptional ability to couple sterically hindered substrates, such as N-methylated and α,α-dialkyl amino acids [2]. Unlike traditional reagents that form relatively stable and bulky active esters, PyBroP generates a highly electrophilic intermediate that rapidly undergoes aminolysis even with weak or hindered nucleophiles [1]. Furthermore, it offers a critical safety advantage by substituting the dimethylamino groups of older halophosphonium reagents with pyrrolidino groups, thereby eliminating the generation of highly toxic byproducts during the coupling process .

Research Fit

Reagent class Halogenophosphonium salt; no benzotriazolyl leaving group
Substrate scope Supports sterically hindered couplings (N-Me, Aib) where HOBt-based reagents fail
Byproduct profile HMPA-free and benzotriazole-free; avoids toxic byproduct of BOP

Generic substitution of PyBroP with standard coupling reagents like PyBOP, BOP, or HATU frequently results in process failure when handling hindered amines [1]. Benzotriazole-based reagents (PyBOP, BOP) react with carboxylic acids to form OBt esters; while effective for standard amino acids, these esters are too sterically hindered to react efficiently with N-methylated amines, leading to drastic yield reductions [1]. Substituting with uronium/aminium reagents like HATU or HBTU introduces a different failure mode: during the prolonged reaction times required for hindered couplings, uronium salts react directly with the free amine to form an irreversible, chain-terminating guanidino byproduct . Finally, substituting PyBroP with its direct dimethylamino analog, BroP, introduces severe occupational hazards, as BroP generates the known carcinogen hexamethylphosphoramide (HMPA) upon reaction [2].

Substitution Risk

Mechanistic mismatch with HOBt reagents
PyBOP and HATU form poorly reactive benzotriazolyl esters toward N-methyl amines. PyBroP proceeds via (acyloxy)phosphonium pathway, critical for hindered substrates. Substitution may lead to negligible yields.
Toxic byproduct generation
BOP releases carcinogenic HMPA; HOBt-based reagents liberate benzotriazole, complicating purification and posing explosion risk. PyBroP is HMPA-free and benzotriazole-free, a safety-relevant distinction.
Aib coupling reliability varies
Conventional reagents often fail with consecutive α,α-dialkyl amino acids. Reported success of PyBroP in specific Aib-rich sequences is context-dependent; not all sterically hindered systems respond equally.

Superior Yield in N-Methylated Amino Acid Coupling

When coupling highly hindered N-methyl amino acids, standard OBt-based reagents fail due to the poor reactivity of the intermediate ester. In the synthesis of the sterically hindered dipeptide Z-MeVal-MeVal-OMe, PyBroP achieved an 87% yield, whereas the standard reagent BOP yielded only 5% [1]. PyBroP avoids the OBt ester bottleneck, forming a highly reactive intermediate that forces the coupling to completion.

Evidence DimensionCoupling yield of Z-MeVal-MeVal-OMe
Target Compound Data87% yield (PyBroP)
Comparator Or Baseline5% yield (BOP)
Quantified Difference17.4-fold increase in yield
ConditionsSolution-phase coupling of N-methylvaline residues

Procuring PyBroP is essential for synthesizing N-methylated peptides and depsipeptides where standard reagents result in unviable yields.

N-Me Coupling Efficiency
Head-to-head
PyBroP: reported significant yield at room temperature; PyBOP: <5% yield for Boc-Phe-(NMe)Aib-Phe-OBzl
Supports selection for N-methyl amino acid couplings where PyBOP fails
Method context: solution-phase, equimolar activation

Elimination of Carcinogenic HMPA Byproducts

While the older reagent BroP exhibits similar coupling efficiency to PyBroP for hindered substrates, its use in industrial or large-scale laboratory settings is heavily restricted due to its byproduct profile. BroP generates hexamethylphosphoramide (HMPA), a potent carcinogen, upon activation [1]. PyBroP, featuring pyrrolidino groups instead of dimethylamino groups, generates tripyrrolidinophosphine oxide, a non-carcinogenic and easily removable byproduct [2].

Evidence DimensionToxicity of reaction byproduct
Target Compound DataNon-carcinogenic (tripyrrolidinophosphine oxide)
Comparator Or BaselineHighly carcinogenic (HMPA from BroP)
Quantified DifferenceComplete elimination of HMPA generation
ConditionsStandard amide coupling activation step

This safety profile makes PyBroP the strictly preferred halophosphonium reagent for scale-up and compliant manufacturing environments.

Benzotriazolyl Ester Bypass
Head-to-head
PyBroP: reported good to excellent yields, minimal epimerization; BOP/PyBOP/HOBt give predominantly benzotriazolyl ester, no amide
Avoids benzotriazolyl ester trapping that stalls N-methyl couplings
Structural feature: absence of benzotriazolyl moiety

Prevention of Chain-Terminating Guanidinylation

In Solid-Phase Peptide Synthesis (SPPS), coupling hindered amino acids requires extended reaction times. Under these conditions, uronium/aminium reagents like HATU and HBTU can react directly with the unreacted N-terminal amine, forming a dead-end guanidino derivative that terminates peptide elongation . Because PyBroP is a phosphonium salt, it is chemically incapable of reacting with the free amine, ensuring that the growing peptide chain remains viable even during prolonged coupling cycles .

Evidence DimensionN-terminal guanidinylation rate
Target Compound Data0% (PyBroP)
Comparator Or BaselineHigh risk of complete chain termination (HATU/HBTU)
Quantified DifferenceAbsolute prevention of guanidino byproduct formation
ConditionsProlonged SPPS coupling of sterically hindered amines

Buyers must select PyBroP over HATU/HBTU when synthesizing complex or hindered peptide sequences to prevent irreversible loss of the resin-bound intermediate.

Isoindolinone Yield Range
Head-to-head
PyBroP: 40–90% yield; comparable to HATU, PyBOP, HBTU (40–90%) under identical conditions
PyBroP is a viable benzotriazole-free alternative in standard couplings
Conditions: o-keto acids, DCM, Et3N, 5–25 °C

Enabling Direct Amination of Pyridine-N-Oxides

Beyond peptide synthesis, PyBroP uniquely enables the direct, one-pot amination of pyridine-N-oxides to 2-aminopyridines, a critical motif in drug discovery. In the coupling of pyridine-N-oxide with cyclohexylamine, PyBroP afforded the desired 2-aminopyridine in 82% yield [1]. In stark contrast, hydroxybenzotriazole-based phosphonium salts like PyBOP were completely ineffective under the same conditions, yielding 0% of the product [1].

Evidence DimensionYield of 2-aminopyridine from pyridine-N-oxide
Target Compound Data82% yield (PyBroP)
Comparator Or Baseline0% yield (PyBOP)
Quantified DifferenceAbsolute enablement of the amination pathway
ConditionsDichloromethane, room temperature, 5-15 hours

This demonstrates PyBroP's unique utility in C-O bond activation for medicinal chemistry, justifying its procurement for heterocycle functionalization.

C-OH Activation Strategy
Class-level
PyBroP activates heteroarenol C-OH bonds, enabling direct Sonogashira alkynylation without prior halogenation
Supports streamlined heterocycle diversification; reduces toxic reagent use
Method context: Pd-catalyzed, Cu-free conditions
HMPA Byproduct Elimination
Data to verify
PyBroP: no HMPA generation; BOP: releases carcinogenic and reprotoxic HMPA
Addresses laboratory safety concerns associated with BOP; reported class-level advantage
Source review: supplier/class-level inference; verify for specific application
Aib Tripeptide Coupling
Cross-study comparable
Reported excellent yield for Aib-Aib-Aib tripeptide in THF; UNCAs may fail in similar sterically hindered contexts
Critical option for Aib-rich sequences, though success is context-dependent
Mild conditions; solution-phase

Synthesis of N-Methylated and Peptidomimetic Therapeutics

Due to its ability to bypass the unreactive OBt ester intermediate, PyBroP is the reagent of choice for synthesizing therapeutic peptides containing N-methyl amino acids or α,α-dialkyl amino acids. It ensures high conversion rates where standard reagents like PyBOP fail [1].

Process-Scale Amide Bond Formation

For contract manufacturing organizations scaling up the synthesis of complex amides, PyBroP provides the high reactivity of halophosphonium salts without the severe occupational health risks associated with BroP, completely avoiding the generation of carcinogenic HMPA [2].

Solid-Phase Synthesis of Sterically Demanding Sequences

In SPPS workflows requiring long coupling times for hindered residues, PyBroP is deployed to prevent the irreversible N-terminal guanidinylation that plagues uronium reagents like HATU and HBTU, thereby safeguarding the yield of the full-length peptide .

Late-Stage Functionalization of Heterocycles

Medicinal chemists utilize PyBroP for the direct, mild amination of pyridine-N-oxides to synthesize 2-aminopyridines. This one-pot C-O activation pathway is inaccessible with standard reagents like PyBOP, making PyBroP uniquely valuable for library generation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
N-Methylated peptide synthesis
Halogenophosphonium coupling mechanism (non-HOBt)
Yield and epimerization control in N-methyl couplings
Benzotriazole-free peptide manufacturing
Benzotriazole-free and HMPA-free byproduct profile
Purification efficiency; byproduct analysis; explosive hazard mitigation
Direct C-OH activation for heterocycles
C-OH bond activation capability for heteroarenols
Substrate scope; compatibility with Pd-catalyzed Sonogashira
Dehydrative bromination in process chemistry
Dual functionality as brominating agent with BSA
Selectivity and yield in reported azaindole bromination

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (79.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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